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Compound of Interest

Compound Name: 3-Bromo-1-methylpyrrolidin-2-one

Cat. No.: B1280309

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
3-Bromo-1-methylpyrrolidin-2-one. The information presented herein is crucial for the
unambiguous identification, characterization, and quality control of this molecule in research
and development settings. This document details nuclear magnetic resonance (NMR), infrared
(IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for
their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromo-1-methylpyrrolidin-
2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 3-Bromo-1-methylpyrrolidin-2-one
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

4.34 d 1H H-3

3.54 - 3.46 dt 1H H-5
3.29-3.22 dt 1H H-5

2.84 S 3H N-CHs

2.54 sextet 1H H-4
2.30-2.22 m 1H H-4

Solvent: CDCIs, Reference: TMS (0 ppm), Spectrometer Frequency: 400 MHz

Table 2: Predicted 13C NMR Spectral Data of 3-Bromo-1-methylpyrrolidin-2-one

Chemical Shift (8) ppm Assighment
~170 C=0 (C-2)
~50 C-5

~45 C-3

~30 N-CHs

~25 C-4

Note: These are predicted chemical shifts based on the analysis of related structures, including
N-methylpyrrolidinone and other 3-halopyrrolidinones. The carbonyl carbon (C-2) is expected to
be the most deshielded. The carbon bearing the bromine atom (C-3) will also be significantly
deshielded compared to an unsubstituted pyrrolidinone ring. The N-methyl and other ring
carbons are expected in the aliphatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for 3-Bromo-1-methylpyrrolidin-2-one
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Functional Group

Wavenumber (cm~12) . Intensity
Assignment

~2950 - 2850 C-H stretch (aliphatic) Medium

~1690 C=0 stretch (amide/lactam) Strong

~1460 CHz scissoring Medium

~1290 C-N stretch Medium

~650 C-Br stretch Medium-Strong

Note: This predicted data is based on a computed vapor phase IR spectrum and typical
absorption frequencies for y-lactams. The most characteristic peak will be the strong carbonyl
absorption of the lactam ring.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Bromo-1-methylpyrrolidin-2-one

miz Interpretation

178 [M+H]* (protonated molecular ion)

Molecular Formula: CsHsBrNO, Molecular Weight: 178.03 g/mol

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-Bromo-1-methylpyrrolidin-2-one is
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =
0.00 ppm).
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Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Data Acquisition: The spectrometer is tuned and locked to the deuterium signal of
the solvent. The magnetic field is shimmed to achieve optimal homogeneity. A standard one-
pulse sequence is used to acquire the spectrum.

13C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the 13C
NMR spectrum, resulting in a single peak for each unique carbon atom.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 3-Bromo-1-methylpyrrolidin-2-one, a thin film
is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NacCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical
scanning range is 4000-400 cm™1,

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against
the background spectrum, which is then converted to either absorbance or transmittance
mode.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3-Bromo-1-methylpyrrolidin-2-one is prepared in a
suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
is used.
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o Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized
and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum
is recorded in the positive ion mode to observe the protonated molecular ion [M+H]*.

+ Data Analysis: The mass-to-charge ratio (m/z) of the detected ions is analyzed to determine

the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral
characterization of 3-Bromo-1-methylpyrrolidin-2-one.

Sample Preparation

3-Bromo-1-methylpyrrolidin-2-one

Spectroscopic Analysis

NMR Spectroscopy

Mass Spectrometry

IR Spectroscopy

(*H and :C)

Data Interpretation

y v .
Chlt\allrlrjllt(i:allicSitr;/IftS Functional Group Molecular Weight
I o Frequencies (m/z of [M+H]*)
ntegration

Structural Elucidation

Structural Confirmation of

3-Bromo-1-methylpyrrolidin-2-one

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1280309?utm_src=pdf-body
https://www.benchchem.com/product/b1280309?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the spectral characterization of 3-Bromo-1-methylpyrrolidin-2-one.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-1-methylpyrrolidin-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280309#spectral-data-for-3-bromo-1-
methylpyrrolidin-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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